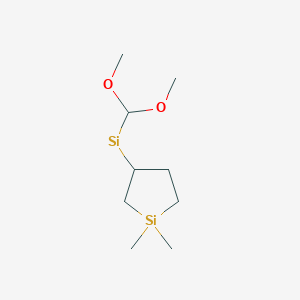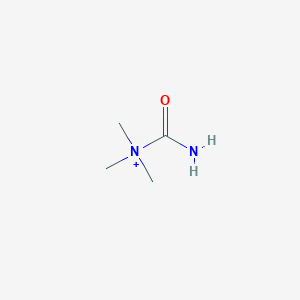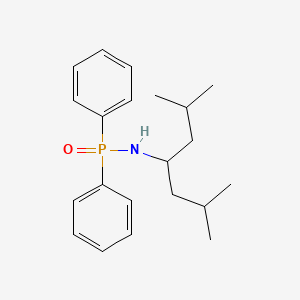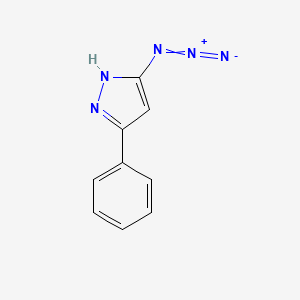
4-(1,3-Dithian-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithian-2-yl)aniline is an organic compound with the molecular formula C9H11NS2 It is characterized by the presence of a dithiane ring attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)aniline typically involves the reaction of 1,3-dithiane with aniline under specific conditions. One common method involves the use of organolithium reagents. For example, 2-lithio-1,3-dithiane can be generated by the action of n-butyllithium on 1,3-dithiane at low temperatures (around -70°C). This intermediate can then react with aniline to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
化学反应分析
Types of Reactions
4-(1,3-Dithian-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
4-(1,3-Dithian-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes.
Biological Applications: The compound is used as a fluorescent dye in biological studies.
作用机制
The mechanism of action of 4-(1,3-Dithian-2-yl)aniline involves its interaction with specific molecular targets. For example, in biological applications, the compound can interact with cellular components to produce fluorescence, which can be used for imaging and diagnostic purposes. The dithiane ring can also undergo redox reactions, which can influence its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound is similar in structure but contains an arsenic atom instead of sulfur.
1,3-Dithianes: These compounds are commonly used as carbonyl protecting groups and in umpolung reactions.
Uniqueness
4-(1,3-Dithian-2-yl)aniline is unique due to its combination of a dithiane ring and an aniline moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research.
属性
CAS 编号 |
125559-71-9 |
|---|---|
分子式 |
C10H13NS2 |
分子量 |
211.4 g/mol |
IUPAC 名称 |
4-(1,3-dithian-2-yl)aniline |
InChI |
InChI=1S/C10H13NS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 |
InChI 键 |
AOSUZXXNHYAUEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)










![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)

